molecular formula C9H6ClNO3 B13919621 Methyl 7-chloro-1,3-benzoxazole-2-carboxylate

Methyl 7-chloro-1,3-benzoxazole-2-carboxylate

Cat. No.: B13919621
M. Wt: 211.60 g/mol
InChI Key: WGUGNDJCDSOMIR-UHFFFAOYSA-N
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Description

Methyl 7-chlorobenzo[d]oxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-chlorobenzo[d]oxazole-2-carboxylate can be synthesized through a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of a catalyst. One common method involves using aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar condensation reactions but are scaled up to accommodate larger quantities. The use of stable and inexpensive catalysts, shorter reaction times, and ambient conditions are preferred to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chlorobenzo[d]oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Methyl 7-chlorobenzo[d]oxazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-chlorobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular pathways essential for cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with a similar structure but without the methyl and chloro substituents.

    Methyl 2-chlorobenzo[d]oxazole-7-carboxylate: A positional isomer with the chloro and carboxylate groups at different positions.

    2-Phenylbenzoxazole: A derivative with a phenyl group instead of a methyl group.

Uniqueness

Methyl 7-chlorobenzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and chloro substituents contribute to its antimicrobial, antifungal, and anticancer properties, making it a valuable compound in scientific research .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 7-chloro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3

InChI Key

WGUGNDJCDSOMIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(O1)C(=CC=C2)Cl

Origin of Product

United States

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